molecular formula C14H21ClN2O2S B5883478 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B5883478
M. Wt: 316.8 g/mol
InChI Key: PIQWOOXTBYGPLM-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as CP-122,288, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of the human dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the human dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating the signaling of dopamine. By blocking DAT, this compound increases the extracellular levels of dopamine, which can activate dopamine receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects in animal and human studies. These include increased dopamine release, increased dopamine turnover, increased cAMP levels, and increased expression of dopamine receptors. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which allows for specific targeting of dopamine signaling. Another advantage is its potency, which allows for low doses to be used in experiments. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its poor solubility in water, which can complicate administration and formulation.

Future Directions

There are several future directions for research on 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to investigate its pharmacokinetic properties and develop new formulations that improve its solubility and bioavailability. Finally, another direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine, and their interactions with dopamine.

Synthesis Methods

4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product, which is purified by recrystallization or column chromatography.

Scientific Research Applications

4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Parkinson's disease, this compound has been shown to improve motor symptoms by increasing dopamine levels in the brain. In ADHD, this compound has been shown to improve attention and impulse control by blocking the reuptake of dopamine. In drug addiction, this compound has been shown to reduce drug-seeking behavior by decreasing the rewarding effects of drugs of abuse.

properties

IUPAC Name

4-chloro-N-(3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17/h5-8,16H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQWOOXTBYGPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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